N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide
Description
N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide: is a chemical compound characterized by its unique structure, which includes a benzothiopyran ring system substituted with a chloro group and an acetamide moiety.
Properties
CAS No. |
61423-78-7 |
|---|---|
Molecular Formula |
C11H8ClNO2S |
Molecular Weight |
253.71 g/mol |
IUPAC Name |
N-(6-chloro-4-oxothiochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H8ClNO2S/c1-6(14)13-9-5-16-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,14) |
InChI Key |
OYEDRMIYUZRNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CSC2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-4-oxo-4H-1-benzothiopyran-3-carboxylic acid with acetic anhydride in the presence of a catalyst to form the desired acetamide derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group in the benzothiopyran ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiopyran ring .
Scientific Research Applications
Chemistry: In chemistry, N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .
Medicine: In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Methyl 3,4-dihydro-4-oxo-1-2-benzothiopyran-3-carboxylate: This compound shares a similar benzothiopyran ring system but differs in its functional groups and overall structure.
N-(6-Chloro-4-oxo-4H-chromen-3-yl)methylene: Another related compound with a chromen ring system, highlighting the diversity of structures within this class of compounds.
Uniqueness: N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
